molecular formula C14H12N2O3S B14413202 N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide CAS No. 86785-29-7

N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide

Cat. No.: B14413202
CAS No.: 86785-29-7
M. Wt: 288.32 g/mol
InChI Key: GHTBLIFLIDSAPN-UHFFFAOYSA-N
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Description

N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a cyclohexa-2,5-dien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide typically involves the reaction of benzenesulfonyl chloride with primary amines. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted under specific conditions to yield the desired compound. The reaction conditions often include the use of an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide can be compared with other similar compounds, such as:

    Benzenesulfonamides: These compounds share the benzenesulfonyl group but differ in their overall structure and reactivity.

    Cyclohexa-2,5-dien-1-ylidene derivatives: These compounds have a similar cyclohexadienone core but may have different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

86785-29-7

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-[4-(benzenesulfonylimino)cyclohexa-2,5-dien-1-ylidene]acetamide

InChI

InChI=1S/C14H12N2O3S/c1-11(17)15-12-7-9-13(10-8-12)16-20(18,19)14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

GHTBLIFLIDSAPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=CC(=NS(=O)(=O)C2=CC=CC=C2)C=C1

Origin of Product

United States

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